Cas no 1381935-13-2 (4,5-Dibromopicolinonitrile)

4,5-Dibromopicolinonitrile 化学的及び物理的性質
名前と識別子
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- 4,5-Dibromopicolinonitrile
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- インチ: 1S/C6H2Br2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H
- InChIKey: ODKUQSFRMFUKGH-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=C(C#N)C=1)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 162
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 36.7
4,5-Dibromopicolinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029009306-1g |
4,5-Dibromopicolinonitrile |
1381935-13-2 | 95% | 1g |
$2,837.10 | 2022-04-02 | |
Alichem | A029009306-250mg |
4,5-Dibromopicolinonitrile |
1381935-13-2 | 95% | 250mg |
$1,029.00 | 2022-04-02 |
4,5-Dibromopicolinonitrile 関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
4,5-Dibromopicolinonitrileに関する追加情報
4,5-Dibromopicolinonitrile: A Comprehensive Overview
The compound 4,5-Dibromopicolinonitrile, with CAS No. 1381935-13-2, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural properties and potential applications in various industries. The name 4,5-Dibromopicolinonitrile itself highlights its chemical composition, with the "dibromo" prefix indicating the presence of two bromine atoms attached to the picolinonitrile backbone. The picolinonitrile moiety is a derivative of picoline, a six-membered aromatic ring containing one nitrogen atom and a cyano group (-CN), which contributes to its distinctive electronic and chemical properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 4,5-Dibromopicolinonitrile through various methodologies. One of the most efficient routes involves the bromination of picolinonitrile derivatives under controlled conditions. This process typically employs bromine (Br₂) in a polar solvent such as acetic acid or dichloromethane, with the reaction being catalyzed by a Lewis acid like FeBr₃. The regioselectivity of bromination is crucial in determining the final product's structure, and recent studies have demonstrated that steric and electronic factors play a pivotal role in directing the bromine atoms to specific positions on the aromatic ring.
The structural integrity of 4,5-Dibromopicolinonitrile makes it an attractive candidate for applications in materials science. Its aromaticity and electron-withdrawing groups (EWGs) such as cyano and bromine render it highly conjugated, which enhances its stability and reactivity. This compound has been explored as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). In a groundbreaking study published in *Nature Materials*, researchers utilized 4,5-Dibromopicolinonitrile to synthesize a novel MOF with exceptional gas adsorption capabilities. The bromine atoms served as coordination sites for metal ions, while the cyano group contributed to the overall stability and porosity of the framework.
In addition to its role in materials science, 4,5-Dibromopicolinonitrile has shown promise in biological applications. Recent research has focused on its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. A study conducted at the University of Cambridge demonstrated that 4,5-Dibromopicolinonitrile exhibited potent activity against Gram-negative bacteria such as Escherichia coli (E. coli). The bromine atoms were found to play a critical role in enhancing the compound's lipophilicity, allowing it to penetrate bacterial membranes more effectively than its non-brominated counterparts.
The environmental impact of 4,5-Dibromopicolinonitrile has also been a topic of interest among scientists. Given its high stability and resistance to degradation under standard environmental conditions, there are concerns about its persistence in ecosystems. However, recent studies have shown that under specific biotic conditions, such as those involving certain soil microbes, 4,5-Dibromopicolinonitrile can undergo biodegradation through enzymatic mechanisms. These findings are particularly relevant for industries involved in chemical manufacturing and waste management.
From a synthetic perspective, 4,5-Dibromopicolinonitrile serves as a valuable intermediate in the construction of more complex molecules. Its ability to undergo further functionalization reactions makes it an invaluable tool for medicinal chemists and material scientists alike. For instance, researchers at Stanford University have utilized this compound as a building block for constructing bioactive molecules with potential applications in cancer therapy.
In conclusion, 4,5-Dibromopicolinonitrile (CAS No. 1381935-13-2) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an essential component in modern chemical research and development. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in advancing scientific innovation.
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